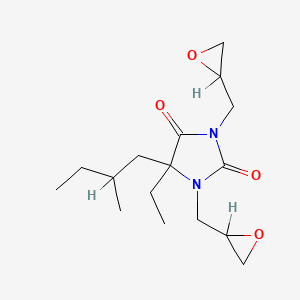
Dicyclohexylethylmethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylethylmethylammonium iodide is a quaternary ammonium compound characterized by the presence of two cyclohexyl groups, an ethyl group, and a methyl group attached to a central nitrogen atom, with an iodide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexylethylmethylammonium iodide typically involves the quaternization of dicyclohexylamine with ethyl iodide and methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
[ \text{(C}6\text{H}{11})_2\text{NH} + \text{C}_2\text{H}_5\text{I} + \text{CH}_3\text{I} \rightarrow \text{(C}6\text{H}{11})_2\text{N}(\text{C}_2\text{H}_5)(\text{CH}_3)\text{I} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Dicyclohexylethylmethylammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or sodium hydroxide.
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products include the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Dicyclohexylethylmethylammonium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of dicyclohexylethylmethylammonium iodide involves its interaction with biological membranes and other molecular targets. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can form complexes with various biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Tetraethylammonium Iodide: Another quaternary ammonium compound with four ethyl groups.
Tetramethylammonium Iodide: Contains four methyl groups attached to the nitrogen atom.
Dicyclohexylmethylammonium Iodide: Similar structure but with one methyl group instead of an ethyl group.
Uniqueness: Dicyclohexylethylmethylammonium iodide is unique due to the presence of both cyclohexyl and ethyl groups, which confer distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Properties
CAS No. |
73680-46-3 |
|---|---|
Molecular Formula |
C15H30IN |
Molecular Weight |
351.31 g/mol |
IUPAC Name |
dicyclohexyl-ethyl-methylazanium;iodide |
InChI |
InChI=1S/C15H30N.HI/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h14-15H,3-13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FABONUUOISOFLM-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C1CCCCC1)C2CCCCC2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


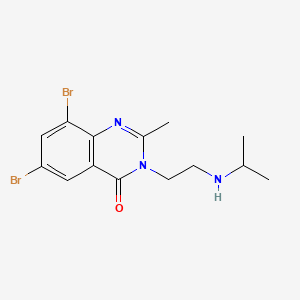
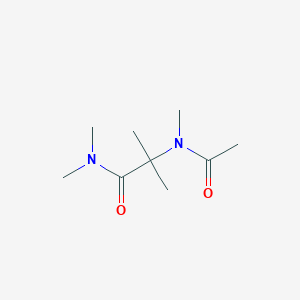

![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
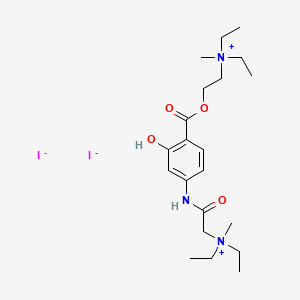
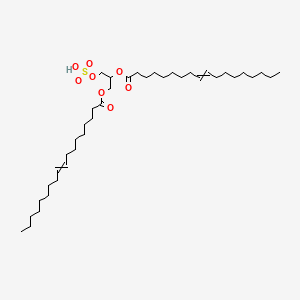
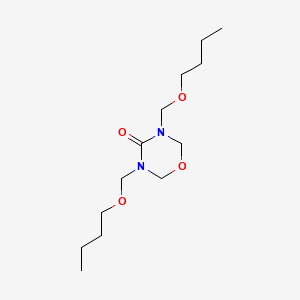
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
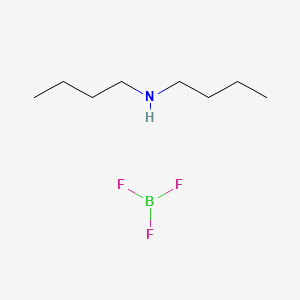
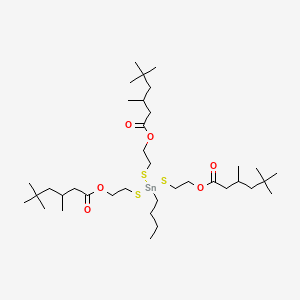
![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)
![[7-Acetyloxy-1-[2-(4-chlorophenyl)ethyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6-yl] acetate;2-hydroxy-2-oxoacetate](/img/structure/B13773866.png)
